molecular formula C10H11NS B15206015 1-methyl-3,4-dihydroquinoline-2(1H)-thione

1-methyl-3,4-dihydroquinoline-2(1H)-thione

Cat. No.: B15206015
M. Wt: 177.27 g/mol
InChI Key: KIKWDXKCSCNWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3,4-dihydroquinoline-2(1H)-thione is a heterocyclic compound belonging to the quinoline family This compound is characterized by a sulfur atom replacing the oxygen atom typically found in quinoline-2-ones, giving it unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-dihydroquinoline-2(1H)-thione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-3,4-dihydroquinoline-2(1H)-one with sulfurizing agents like phosphorus pentasulfide (P2S5) or Lawesson’s reagent can yield the desired thione derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3,4-dihydroquinoline-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-Methyl-3,4-dihydroquinoline-2(1H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-3,4-dihydroquinoline-2(1H)-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

1-Methyl-3,4-dihydroquinoline-2(1H)-thione can be compared with other similar compounds, such as:

    1-Methyl-3,4-dihydroquinoline-2(1H)-one: The oxygen analog of the thione compound, which has different chemical reactivity and biological activity.

    2-Methyl-3,4-dihydroquinoline-2(1H)-thione: A structural isomer with variations in its chemical properties and applications.

    Quinoline-2-thione: The parent compound without the methyl group, which exhibits distinct chemical behavior.

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

1-methyl-3,4-dihydroquinoline-2-thione

InChI

InChI=1S/C10H11NS/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3

InChI Key

KIKWDXKCSCNWJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)CCC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.